

A Technical Guide to the Physical Properties of (1S,2S)-(+)-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S,2S)-(+)-1,2-Diaminocyclohexane

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(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral diamine that serves as a critical building block in the field of asymmetric synthesis. Its stereochemically defined structure makes it an invaluable ligand for creating chiral catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its core physical properties, the experimental methods used to determine them, and its application in a common synthetic workflow.

Core Physical and Chemical Properties

The fundamental physical characteristics of **(1S,2S)-(+)-1,2-Diaminocyclohexane** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value
CAS Number	21436-03-3[1][2][3][4]
Molecular Formula	C ₆ H ₁₄ N ₂ [1][3][4][5]
Molecular Weight	114.19 g/mol [1][2][3]
Appearance	White to light yellow crystalline powder or solid[3][5][6]
Melting Point	40-43 °C (lit.)[1][2][6][7]
Boiling Point	104-110 °C at 40 mmHg (lit.)[1][2][6]
Specific Optical Rotation	[α] _{20/D} +25° (c = 5 in 1 M HCl)[1][2]
Solubility	Soluble in water[3][4][8]
Purity (Enantiomeric Excess)	ee: 99% (GLC)[1][2]

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]

- Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[1][2]
- Procedure:
 - A small amount of dry **(1S,2S)-(+)-1,2-Diaminocyclohexane** is finely powdered.

- The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[6]
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[1]
- The sample is heated rapidly to a temperature about 10-15°C below the expected melting point (approx. 40°C).
- The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]

Boiling Point Determination (Reduced Pressure)

As **(1S,2S)-(+)-1,2-Diaminocyclohexane** has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition. The literature value is cited at 40 mmHg.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.
- Apparatus: A small-scale distillation apparatus or a Thiele tube setup suitable for vacuum, a vacuum source, and a manometer.
- Procedure (Thiele Tube Method):
 - A few milliliters of the liquid are placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed inside the test tube.
 - The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil. The entire system is connected to a vacuum source and a manometer.
 - The system is evacuated to the desired pressure (e.g., 40 mmHg).

- The Thiele tube is heated gently. A stream of bubbles will emerge from the inverted capillary as trapped air expands and the liquid vaporizes.
- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat is removed, and the apparatus is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[9]

Specific Optical Rotation Measurement

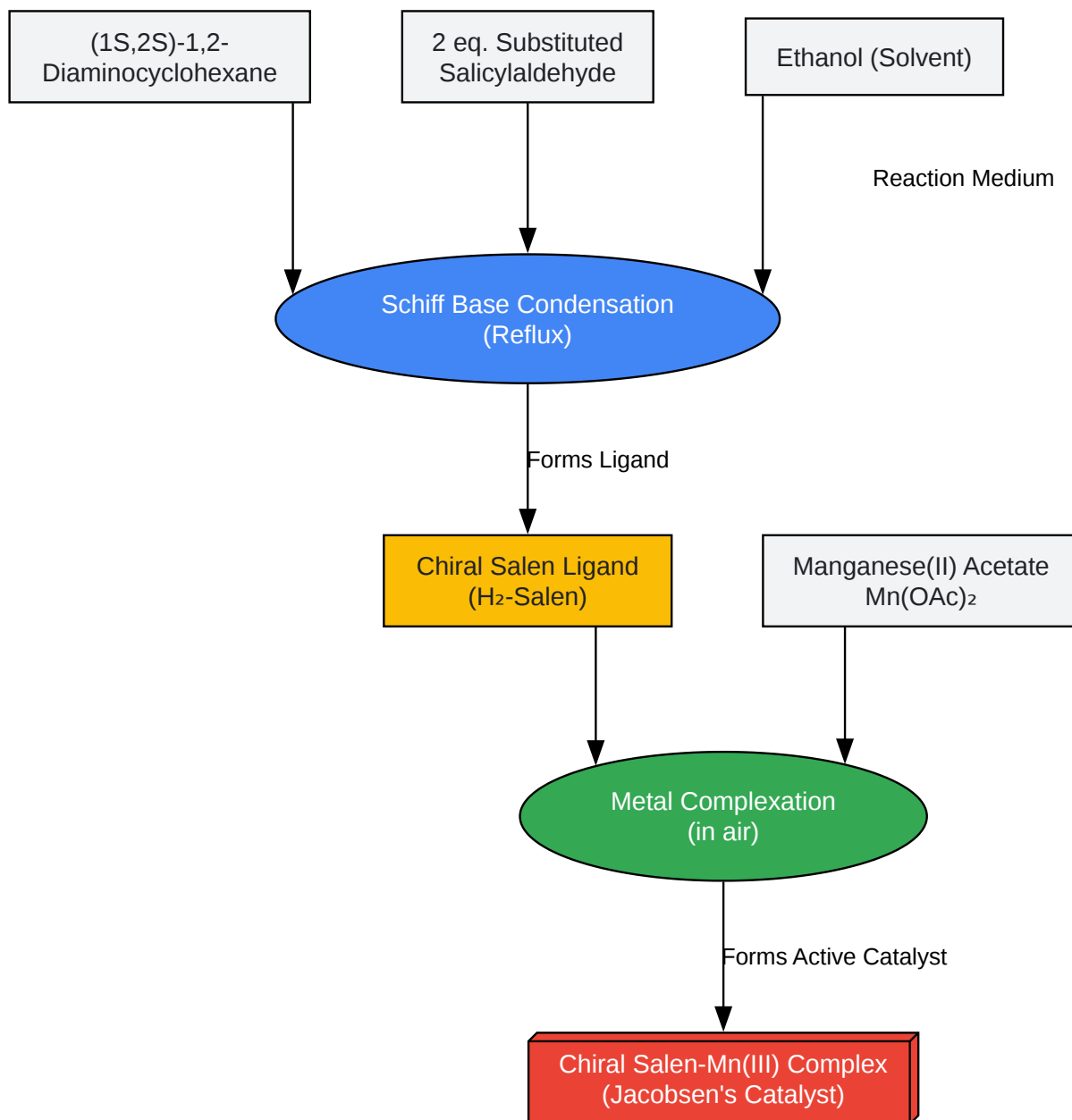
Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.

- Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, accounting for concentration and path length.
- Apparatus: Polarimeter, a specific wavelength light source (typically Sodium D-line, 589 nm), polarimeter cell (sample tube of a known path length), volumetric flask, and analytical balance.
- Procedure:
 - A solution of **(1S,2S)-(+)-1,2-Diaminocyclohexane** is prepared with high accuracy. For the cited value, 0.5 g of the compound would be dissolved in 1 M HCl to make a final volume of 10 mL ($c = 5 \text{ g}/100 \text{ mL}$ or 5 g/dL).
 - The polarimeter is calibrated by running a blank (the pure solvent, 1 M HCl) and setting the reading to zero.
 - The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path.
 - The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[8]
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:

- α is the observed rotation in degrees.
- l is the path length of the cell in decimeters (dm).
- c is the concentration of the solution in g/mL or g/dL.^[10]

Application in Asymmetric Synthesis

(1S,2S)-(+)-1,2-Diaminocyclohexane is a cornerstone of asymmetric catalysis, most famously used to synthesize chiral salen-type ligands. These ligands, when complexed with a metal, form powerful catalysts for a variety of enantioselective reactions. The workflow below illustrates the synthesis of a chiral Salen-Mn complex, a widely used catalyst for asymmetric epoxidation (Jacobsen's Epoxidation).



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Caption: Workflow for the synthesis of a chiral Salen-Mn catalyst.

This two-step process begins with the condensation of the chiral diamine with two equivalents of a salicylaldehyde derivative to form the tetradentate salen ligand.^[11] This is followed by the introduction of a metal salt, such as manganese(II) acetate, which coordinates to the ligand

and, upon oxidation in air, forms the active Mn(III) catalyst. This catalyst is then ready for use in enantioselective transformations.

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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of (1S,2S)-(+)-1,2-Diaminocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150883#1s-2s-1-2-diaminocyclohexane-physical-properties]

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